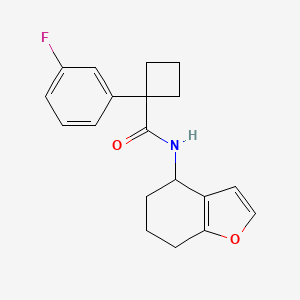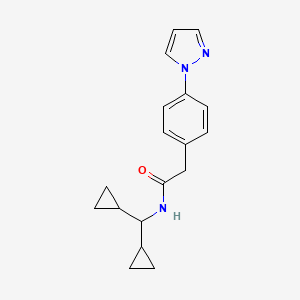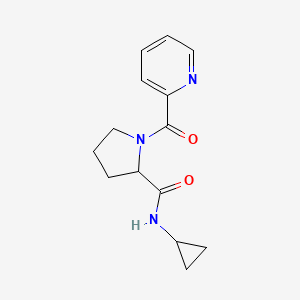![molecular formula C19H27N3O3S2 B7635268 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Buprenorphine, which is a partial opioid agonist that is commonly used in the treatment of opioid addiction and pain management. In
作用机制
The mechanism of action of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves its partial agonist activity at the mu-opioid receptor. Buprenorphine binds to the receptor with high affinity and produces a partial activation of the receptor, resulting in a reduced response to other opioids. This mechanism of action makes buprenorphine an effective treatment for opioid addiction and pain management.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are all typical effects of opioids. However, the partial agonist activity of buprenorphine results in a lower risk of respiratory depression and overdose compared to full agonist opioids. Buprenorphine also has a long half-life, which allows for less frequent dosing and improved patient compliance.
实验室实验的优点和局限性
The advantages of using 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea in lab experiments include its well-established mechanism of action, high potency, and low risk of respiratory depression and overdose. Buprenorphine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using buprenorphine in lab experiments include its partial agonist activity, which may result in different effects compared to full agonist opioids. The long half-life of buprenorphine may also make it difficult to control the dose and duration of exposure in lab experiments.
未来方向
There are several future directions for the research and development of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea. One area of interest is the development of new formulations and delivery methods for buprenorphine, which may improve patient compliance and reduce the risk of diversion and misuse. Another area of research is the investigation of buprenorphine's potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to explore the long-term safety and efficacy of buprenorphine in the treatment of opioid addiction and pain management.
合成方法
The synthesis of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves a series of chemical reactions starting from the precursor compound thebaine. Thebaine is first converted to norbuprenorphine, which is then further transformed into buprenorphine. The synthesis process involves several steps, including acetylation, reduction, and condensation reactions. The final product is then purified using chromatography techniques to obtain a pure compound.
科学研究应用
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea has been extensively studied for its potential therapeutic applications. It is commonly used in the treatment of opioid addiction and pain management due to its partial agonist activity at the mu-opioid receptor. Buprenorphine has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-13-27(24,25)22-11-8-16(9-12-22)21-19(23)20-10-7-15-14-26-18-6-4-3-5-17(15)18/h3-6,14,16H,2,7-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCQAVVKFMHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)NCCC2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)